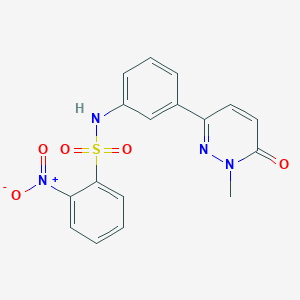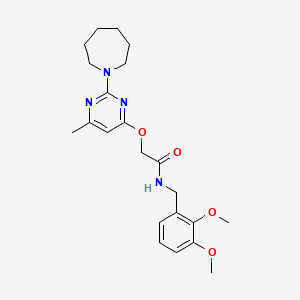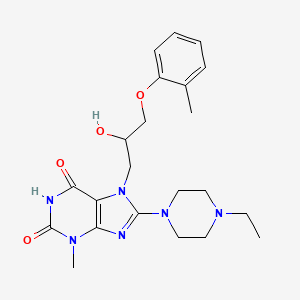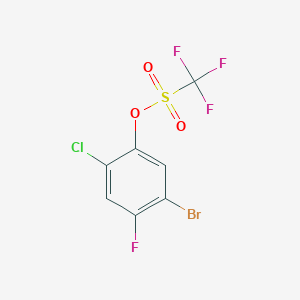
5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their derivatization, which can provide insights into the chemical behavior and properties of similar trifluoromethanesulfonate esters. For instance, the derivatization of carboxylic acids using a bromophenacyl triflate reagent suggests that trifluoromethanesulfonate esters can be used to enhance the detection of various functional groups in analytical chemistry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated and fluorinated aromatic compounds with phosphites or sulfonic acids. For example, the preparation of 4'-bromophenacyl triflate is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . Similarly, the synthesis of fluorophenyl and dichlorophenyl phosphonate esters is performed through photo-induced reactions, indicating that halogenated aromatic compounds can be reactive under certain conditions .
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not analyzed in the provided papers, the vibrational spectra of halogenated cytosines have been studied using density functional theory (DFT) calculations. These studies show how halogen substituents can affect the vibrational frequencies of aromatic compounds, which could be extrapolated to understand the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is highlighted in the papers. For instance, the reactivity of carboxylate salts with bromophenacyl triflate suggests that trifluoromethanesulfonate esters can act as effective alkylating agents . Additionally, the selective synthesis of phosphonate esters via photo reaction demonstrates the potential for halogenated aromatic compounds to undergo substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from the properties of related compounds. The stability of 4'-bromophenacyl triflate for 3-6 months indicates that trifluoromethanesulfonate esters can have good shelf lives under proper conditions . The influence of reaction conditions on the conversion and selectivity of the synthesis of phosphonate esters suggests that temperature, time, and molar ratios are critical factors in determining the physical and chemical behavior of these compounds .
Scientific Research Applications
Selective Synthesis Applications
This compound has been utilized in the Selective Synthesis of Mono-, Difluorophenylphosphonate and Dichlorophenylphosphonate Ester via photo-induced reactions. The synthesis showcased high selectivity and moderate conversion, indicating its potential for precise chemical modifications in organic synthesis. The study highlights the influence of reaction conditions on the conversion rate, emphasizing the compound's role in achieving high selectivity under optimized conditions (Zhang Zhong-biao, 2011).
Chemical Structure Elucidation
In Synthesis, Reactions, and Crystal Structure Analysis , 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate has contributed to the synthesis and structural analysis of complex molecules. Its role in generating specific derivatives that were further analyzed by X-ray crystallography demonstrates its importance in the detailed structural elucidation of new compounds (C. Lee, Huixin Jiang, L. Koh, 1992).
Derivatization for Analytical Purposes
The compound has also been used in Derivatization of Carboxylic Acids for enhanced detection in high-performance liquid chromatography (HPLC). This application underlines its utility in analytical chemistry, particularly in improving the spectrophotometric detection of carboxylic acids, showcasing the versatility of this compound in facilitating complex analytical procedures (S. Ingalls, P. Minkler, C. Hoppel, J. Nordlander, 1984).
Novel Material Development
Furthermore, the compound plays a role in the development of New Series of Low Melting Esters with Large Nematic Ranges . This research indicates its potential in creating materials with unique electrooptical properties, relevant for applications in liquid crystal displays and other advanced materials technologies (G. W. Gray, S. Kelly, 1981).
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.
Mode of Action
In the context of the Suzuki-Miyaura coupling reaction, 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate likely acts as an electrophile. It would interact with the organoboron reagents, which act as nucleophiles, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of its use in the suzuki-miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would be the formation of new carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base .
properties
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOGESYNNJGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

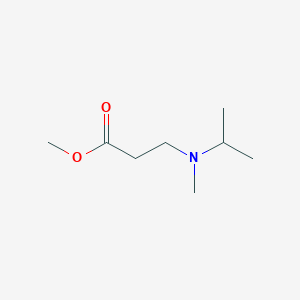
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
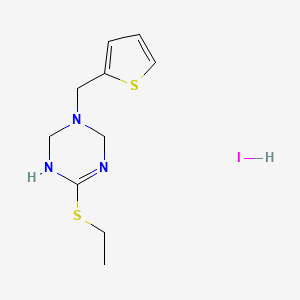


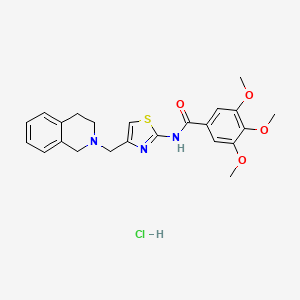
![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)
